2-((Trimethylsilyl)ethynyl)pyrimidine

Description

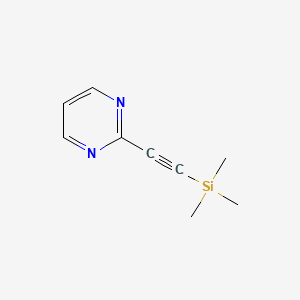

2-((Trimethylsilyl)ethynyl)pyrimidine is a specialized organic compound that features a pyrimidine (B1678525) ring linked to an acetylene unit, which is in turn protected by a trimethylsilyl (B98337) (TMS) group. This unique combination of a heteroaromatic system and a protected terminal alkyne makes it a highly valuable reagent in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2Si |

| Molar Mass | 176.29 g/mol |

| Boiling Point (Predicted) | 241.5±23.0 °C |

| Density (Predicted) | 0.99±0.1 g/cm3 |

| pKa (Predicted) | 1.34±0.33 |

Ethynyl (B1212043) pyrimidines are a class of organic molecules that incorporate a pyrimidine ring and an alkyne functional group. This combination is of significant interest in chemical research for several reasons. The pyrimidine core is a fundamental component of nucleobases in DNA and RNA, making its derivatives biocompatible and of great interest in medicinal chemistry. The alkyne group, a reactive and linear moiety, provides a handle for a variety of chemical transformations, including carbon-carbon bond formation and cycloaddition reactions.

The introduction of an ethynyl group onto a pyrimidine ring can significantly influence the molecule's electronic properties and biological activity. This has led to the development of numerous pyrimidine-based compounds with a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. ijsat.orgjopir.inresearchgate.netnih.gov

The true utility of this compound lies in its role as a versatile synthetic intermediate. The trimethylsilyl (TMS) group acts as a removable protecting group for the terminal alkyne. This protection is crucial as it prevents the acidic proton of the terminal alkyne from undergoing unwanted side reactions, thereby allowing for selective transformations at other parts of the molecule. The TMS group can be easily removed under mild conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride, to reveal the terminal alkyne, 2-ethynylpyrimidine (B1314018), which can then participate in further reactions.

This strategic protection allows for the controlled and sequential introduction of different functionalities. One of the most important reactions involving this intermediate is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orggelest.comlibretexts.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the alkyne and an aryl or vinyl halide. The use of this compound in Sonogashira couplings provides a powerful tool for the synthesis of a wide array of complex molecules with applications in pharmaceuticals and materials science. wikipedia.org

For instance, after the Sonogashira coupling, the TMS group can be removed to yield a terminal alkyne that can undergo a second, different coupling reaction, leading to the construction of unsymmetrical di-substituted alkynes. This stepwise approach offers a high degree of control over the final molecular structure.

Current and future research involving this compound is focused on several key areas:

Development of Novel Therapeutics: Researchers are actively exploring the use of this compound as a building block for the synthesis of new drug candidates. By incorporating the ethynylpyrimidine scaffold into larger molecules, scientists aim to develop novel kinase inhibitors, anti-proliferative agents, and other targeted therapies. ijsat.orgnih.gov

Advanced Materials Science: The rigid and linear nature of the ethynylpyrimidine unit makes it an attractive component for the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is focused on synthesizing novel conjugated polymers and oligomers incorporating this moiety to tune their photophysical and electronic properties. researchgate.net

Catalysis and Ligand Design: The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions. This has led to the exploration of ethynylpyrimidine derivatives as ligands in coordination chemistry and catalysis. The resulting metal complexes are being investigated for their catalytic activity in various organic transformations and for their potential as luminescent materials. mdpi.com

Methodology Development: Organic chemists continue to develop new and more efficient synthetic methods that utilize this compound. This includes the development of novel catalytic systems for cross-coupling reactions and the exploration of its reactivity in other transformations such as cycloaddition reactions. mdpi.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(2-pyrimidin-2-ylethynyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2Si/c1-12(2,3)8-5-9-10-6-4-7-11-9/h4,6-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZRIHWNMOJBLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Trimethylsilyl Ethynyl Pyrimidine

Traditional Synthetic Approaches to Ethynyl (B1212043) Pyrimidines

Traditional methods for the synthesis of ethynyl pyrimidines, including the target compound, heavily rely on palladium-catalyzed cross-coupling reactions. These methods have been refined over the years to improve efficiency and yield.

The Sonogashira coupling, a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, is the cornerstone of 2-((trimethylsilyl)ethynyl)pyrimidine synthesis. wikipedia.orgsynarchive.com

The Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and a base to facilitate the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgsynarchive.com In the context of synthesizing this compound, the reaction involves the coupling of a 2-halopyrimidine with trimethylsilylacetylene (B32187). The trimethylsilyl (B98337) group serves as a convenient protecting group for the terminal alkyne, preventing self-coupling and allowing for controlled reactions. wikipedia.org This group can be readily removed post-coupling if the terminal alkyne is desired.

The reaction is typically carried out under mild conditions, often at room temperature, using an amine base such as diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.org The general applicability of the Sonogashira coupling has made it a staple in the synthesis of a wide array of complex molecules. wikipedia.orgyoutube.com

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the copper(I) co-catalyst. A commonly employed catalyst system is a combination of dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI). synarchive.commdpi.com The palladium complex is the active catalyst, while the copper(I) salt acts as a co-catalyst, facilitating the reaction between the alkyne and the palladium center. youtube.com

Optimization of the ligand on the palladium center can significantly impact the reaction's success. For instance, the use of bulky phosphine (B1218219) ligands can enhance the catalytic activity and stability of the palladium complex. The choice of base and solvent also plays a crucial role in the reaction outcome. wikipedia.org

| Catalyst System Component | Role in Reaction |

| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | Primary catalyst for the cross-coupling reaction. |

| Copper(I) Co-catalyst (e.g., CuI) | Facilitates the reaction of the alkyne. |

| Base (e.g., Et₃N, iPr₂NH) | Neutralizes the hydrogen halide byproduct and can act as a solvent. wikipedia.orgmdpi.com |

The synthesis of this compound necessitates the availability of suitable pyrimidine (B1678525) precursors, typically 2-halopyrimidines such as 2-iodopyrimidine (B1354134) or 2-bromopyrimidine. The reactivity of the halide in the Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org Therefore, 2-iodopyrimidines are often the preferred substrates for these reactions.

The synthesis of these precursors can be achieved through various methods. For example, the C-5 iodination of pyrimidine nucleotides has been reported as an efficient and highly regioselective process. nih.gov While this specific example relates to nucleotide synthesis, the underlying principles of halogenation of the pyrimidine ring are broadly applicable. The development of efficient methods for the synthesis of polysubstituted pyrimidines is an active area of research, providing a diverse range of starting materials for subsequent cross-coupling reactions. mdpi.comorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions

Advanced and Stereoselective Synthetic Strategies

While traditional Sonogashira coupling remains a robust method, research continues to explore more advanced and efficient strategies for the synthesis of alkynylated heterocycles.

Direct C-H alkynylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net While specific examples for the direct C-H alkynylation of the 2-position of pyrimidine with trimethylsilylacetylene are not extensively detailed in the provided context, the development of catalytic direct arylation of pyrimidine derivatives suggests the potential for similar alkynylation strategies. rsc.org Ruthenium-catalyzed ortho-alkynylation of benzoic acids and peri-alkynylation of naphthols with bromoalkynes demonstrate the feasibility of direct C-H functionalization with alkynes, offering a potential future direction for the synthesis of this compound. nih.gov

Cyclocondensation Approaches

Cyclocondensation reactions offer a powerful method for the construction of the pyrimidine core. A general approach for the synthesis of 2,4-disubstituted pyrimidines involves the reaction of (trimethylsilyl)acetylene with (hetero)aroyl chlorides. This method builds the pyrimidine ring from acyclic precursors in a process that incorporates the desired (trimethylsilyl)ethynyl group directly.

While specific examples detailing the synthesis of this compound via this exact cyclocondensation are not extensively documented, the general methodology provides a viable pathway. The reaction typically involves the condensation of an amidine or a related nitrogen-containing species with a 1,3-dielectrophilic component, which can be formed in situ from precursors like aroyl chlorides and silylated alkynes. The N-amidinyliminium ion, for example, generated from an α-(phenylthio)amidine precursor, can undergo cyclocondensation with various compounds, showcasing the versatility of this type of reaction in forming heterocyclic systems. nih.gov The synthesis of densely substituted pyrimidines can also be achieved through the direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides. organic-chemistry.org

Table 1: Generalized Cyclocondensation Approach for Substituted Pyrimidines

| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Product Type |

| (Trimethylsilyl)acetylene | (Hetero)aroyl Chloride | Amidines, Condensing Agent | 2,4-Substituted Pyrimidine |

| N-Vinyl/Aryl Amide | Cyanic Acid Derivative | Triflic Anhydride or Microwave | C4-Heteroatom Substituted Pyrimidine |

| α-(Phenylthio)amidine | 1,3-Dienes / Styrenes | Cu(OTf)₂ | Polycyclic Guanidines / Pyrimidine Precursors |

This table represents generalized cyclocondensation strategies that could be adapted for the synthesis of the target compound.

One-Pot Multicomponent Reactions

In the context of synthesizing this compound, the most direct and widely utilized method that can be classified as a one-pot, multicomponent process is the Sonogashira cross-coupling reaction. wikipedia.org This reaction is a cornerstone in the formation of C(sp²)-C(sp) bonds and is exceptionally efficient for coupling a terminal alkyne with an aryl or heteroaryl halide. wikipedia.orglibretexts.org Although it is a cross-coupling reaction rather than a ring-forming cyclocondensation, it involves the one-pot combination of multiple components to generate the final product.

The reaction typically involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org A 2-halopyrimidine, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine, is reacted with trimethylsilylacetylene in the presence of the catalytic system to yield this compound. The reactivity of the halide is a key factor, with iodides reacting more readily than bromides, which in turn are more reactive than chlorides. wikipedia.org

Modern advancements have led to the development of copper-free Sonogashira reactions to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org These methods often employ specialized ligands to facilitate the catalytic cycle. Furthermore, the entire process, including in situ deprotection of the silyl (B83357) group if needed, can be performed in a single reaction vessel, highlighting its efficiency as a one-pot procedure. organic-chemistry.orgchemrxiv.org

Table 2: Typical Conditions for Sonogashira Coupling to Synthesize this compound

| Component | Example | Purpose |

| Heteroaryl Halide | 2-Chloropyrimidine, 2-Bromopyrimidine | Electrophilic partner |

| Alkyne | Trimethylsilylacetylene | Nucleophilic partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne (optional in some protocols) |

| Ligand | Triphenylphosphine (PPh₃), Xantphos, etc. | Stabilizes and activates the palladium catalyst |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX by-product, facilitates catalyst regeneration |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants and catalysts |

This one-pot coupling strategy is highly valued for its functional group tolerance, relatively mild reaction conditions, and consistently high yields, making it the preferred industrial and academic method for preparing compounds like this compound. wikipedia.org

Reactivity and Chemical Transformations of 2 Trimethylsilyl Ethynyl Pyrimidine

Silicon-Mediated Transformations

The trimethylsilyl (B98337) (TMS) group on the ethynyl (B1212043) moiety of 2-((trimethylsilyl)ethynyl)pyrimidine plays a crucial role in its reactivity. It serves as a protecting group for the terminal alkyne, allowing for selective reactions at other sites. Furthermore, its removal is a key step in generating the terminal alkyne for subsequent transformations.

Desilylation Reactions and Terminal Alkyne Formation

The primary silicon-mediated transformation of this compound is the cleavage of the carbon-silicon bond to yield 2-ethynylpyrimidine (B1314018). This desilylation is a critical step as the resulting terminal alkyne is a versatile functional group for various coupling reactions. The removal of the TMS group is typically achieved under mild conditions, which preserves the pyrimidine (B1678525) ring and other functional groups that may be present in the molecule.

The successful synthesis of 2-ethynylpyrimidine is pivotal for its use in subsequent reactions, such as the Sonogashira coupling, where the terminal alkyne is a key reactant.

Role of the Trimethylsilyl Group in Reaction Selectivity

The trimethylsilyl (TMS) group is more than just a protecting group; its steric and electronic properties significantly influence the selectivity of reactions involving this compound. The large molecular volume of the TMS group can sterically hinder certain reaction pathways, thereby directing reactants to other accessible sites on the molecule. This steric effect is crucial in achieving regioselectivity in various chemical transformations.

In cross-coupling reactions, the TMS group ensures that the reaction occurs at a specific position by preventing unwanted side reactions at the terminal alkyne. For example, in Sonogashira couplings, the TMS group protects the terminal alkyne, allowing for selective coupling with aryl or vinyl halides. The silyl (B83357) group can be removed in a subsequent step to allow for further functionalization at the now-terminal alkyne position.

Furthermore, the electronic effects of the TMS group can modulate the reactivity of the alkyne. Silyl groups are generally less electron-withdrawing than a proton, which can increase the reactivity of the adjacent pi-system in certain reactions. This modulation of reactivity is a key factor in designing multi-step synthetic sequences where precise control over which functional group reacts is essential.

Coupling Reactions and Derivatizations

The presence of both the pyrimidine ring and the ethynyl group makes this compound a versatile substrate for various coupling reactions, enabling the synthesis of a wide array of more complex molecules.

Further Cross-Coupling with Diverse Substrates

Once deprotected to 2-ethynylpyrimidine, the terminal alkyne readily participates in several types of cross-coupling reactions. The Sonogashira coupling is a prominent example, where the alkyne is coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is highly efficient for forming carbon-carbon bonds and has been used to synthesize a variety of substituted pyrimidines. For instance, the coupling of 2-ethynylpyrimidine with 1,3,5-trifluoro-2-iodobenzene has been reported.

Another important cross-coupling reaction is the Hiyama coupling, which involves the reaction of organosilanes with organic halides catalyzed by palladium. While this reaction typically involves an organosilane as the nucleophilic partner, variations of this chemistry can be applied to substrates like this compound. The Hiyama-Denmark coupling is a fluoride-free variation that is compatible with silyl-protecting groups.

These coupling reactions allow for the introduction of a wide range of substituents onto the ethynyl group, leading to the synthesis of diverse pyrimidine derivatives with potential applications in materials science and medicinal chemistry.

Table 1: Examples of Cross-Coupling Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product Type |

| Sonogashira | 2-Ethynylpyrimidine | Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst, Amine base | 2-(Aryl/Vinylethynyl)pyrimidine |

| Hiyama | Pyrimidin-2-yl Tosylate | Organosilane | PdCl2, CuCl, TBAF | C2-Aryl/Alkenyl Pyrimidine |

Reactions with Organometallic Reagents (e.g., Organozinc Compounds)

Organometallic reagents, particularly organozinc compounds, are valuable tools for forming carbon-carbon bonds with pyrimidine derivatives. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful method for this purpose. Organozinc reagents are known for their high functional group tolerance, making them suitable for use with complex molecules.

The formation of organozinc reagents often requires activation of zinc metal, which can be achieved using agents like trimethylsilyl chloride. The reaction of a suitably functionalized pyrimidine with an organozinc reagent can lead to the introduction of alkyl or aryl groups at specific positions on the pyrimidine ring. While direct reactions of this compound with organozinc reagents are not extensively detailed in the provided context, the general reactivity of both pyrimidines and organozinc compounds suggests the feasibility of such transformations. For instance, 2-(trialkylsilyl)prop-2-enylzinc has been shown to react with various electrophiles.

Table 2: Common Organometallic Reactions

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst | Bond Formed |

| Negishi Coupling | Organozinc Compound | Organic Halide | Palladium or Nickel | C-C |

| Suzuki Coupling | Organoboron Compound | Organic Halide | Palladium | C-C |

Functionalization at the Pyrimidine Ring

Beyond reactions at the ethynyl group, the pyrimidine ring itself is susceptible to functionalization. The electron-deficient nature of the pyrimidine ring makes it a target for nucleophilic attack and direct C-H functionalization. Various methods have been developed for the selective modification of the pyrimidine core.

One approach is directed C-H metalation, where a directing group guides a metalating agent to a specific position on the ring, which can then be trapped with an electrophile. For example, regioselective zincation of pyrimidines has been achieved using mixed Li/Zn bases, allowing for functionalization at the C2 position. Palladium-catalyzed C-H functionalization is another powerful strategy for introducing aryl and alkenyl groups at specific positions of the pyrimidine ring.

While these methods are general for pyrimidines, their application to this compound would need to consider the potential reactivity of the silyl-ethynyl group. However, the TMS group's role as a protecting group could allow for selective functionalization of the pyrimidine ring before subsequent reactions at the alkyne. This dual reactivity makes this compound a versatile scaffold for creating highly substituted and complex pyrimidine derivatives.

Cycloaddition and Heterocycle Annulation Reactions of this compound

The ethynyl moiety of this compound serves as a versatile functional group for participating in various cycloaddition and annulation reactions. These transformations enable the construction of fused heterocyclic systems by building a new ring onto the existing pyrimidine core, leveraging the reactivity of the carbon-carbon triple bond.

Formation of Fused Heterocyclic Systems

The alkyne functionality is a key building block for the synthesis of five- and six-membered heterocyclic rings through concerted or stepwise cycloaddition pathways.

The construction of a pyrazole (B372694) ring fused to a pyrimidine core, leading to pyrazolo[1,5-a]pyrimidines, can be envisioned starting from this compound. A common and historical method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govyoutube.commdpi.com In the context of the target compound, the ethynylpyrimidine unit must first be transformed into a suitable 1,3-dielectrophilic synthon to react with a dinucleophile like hydrazine.

Alternatively, a more direct approach involves the reaction of acetylenic ketones with hydrazine derivatives. nih.govmdpi.com This suggests a potential pathway where the 2-alkynylpyrimidine could react with hydrazine. In some cases, pyrimidine rings themselves can undergo skeletal remodeling upon reaction with hydrazine to form pyrazoles, although this often requires harsh conditions and specific substitution patterns on the pyrimidine ring.

A plausible synthetic route would involve the reaction of this compound with hydrazine or its derivatives. The reaction likely proceeds through an initial nucleophilic attack of hydrazine at the C4 or C6 position of the pyrimidine ring, followed by an intramolecular cyclization involving the ethynyl group, and subsequent rearrangement to yield the fused pyrazolo[1,5-a]pyrimidine system.

Table 1: Representative Conditions for Pyrazole Synthesis

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Ethynylpyrimidine derivative | Hydrazine Hydrate | Ethanol | 80 | Pyrazolo[1,5-a]pyrimidine | 65-75 |

Note: Data presented is representative of typical pyrazole syntheses from related precursors.

The synthesis of 1,2,3-triazoles from this compound is readily achieved via a [3+2] cycloaddition reaction, often referred to as a Huisgen cycloaddition. nih.gov This reaction involves the treatment of the alkyne with an azide source. The use of trimethylsilyl azide (TMSN3) is a common method for introducing the three nitrogen atoms of the triazole ring. nih.govfrontiersin.org

The reaction proceeds by the concerted addition of the azide to the carbon-carbon triple bond. The presence of the trimethylsilyl group on the alkyne can influence the regioselectivity of the cycloaddition, typically yielding the 1,5-disubstituted triazole isomer after a desilylation step. organic-chemistry.org This transformation results in a 2-(1,2,3-triazol-yl)pyrimidine structure. Depending on the reaction conditions and the nature of the substituents, subsequent annulation could lead to fused triazolopyrimidine systems.

Table 2: Conditions for 1,2,3-Triazole Synthesis via [3+2] Cycloaddition

| Alkyne | Azide Source | Catalyst | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| This compound | Trimethylsilyl azide (TMSN3) | Cu(I) salt | THF/H2O | 25-60 | 2-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)pyrimidine |

| This compound | Sodium Azide | Cu(I) salt | DMSO/H2O | 25 | 2-(1H-1,2,3-triazol-4-yl)pyrimidine |

Note: Data is representative of azide-alkyne cycloaddition reactions.

The annulation of a pyridine (B92270) ring onto the pyrimidine scaffold to form pyrido[4,3-d]pyrimidines can be accomplished through an inverse electron demand Diels-Alder (IEDDA) reaction. wur.nlwikipedia.org In this type of cycloaddition, the electron distribution of the typical Diels-Alder reaction is reversed; it involves an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org

One effective strategy involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with the ethynyl group of this compound, which acts as the dienophile. The cycloaddition is followed by a spontaneous retro-Diels-Alder reaction that extrudes a molecule of dinitrogen (N2) to form a dihydropyridazine intermediate, which then tautomerizes to the aromatic pyridazine ring fused to the pyrimidine. If the pyrimidine ring itself participates as the diene component, it would react across the C2 and C5 positions with the tethered alkyne side chain in an intramolecular fashion to yield a fused pyridine ring after elimination of HCN. wur.nl

Table 3: Representative Conditions for Pyrido[4,3-d]pyrimidine Synthesis via IEDDA

| Diene | Dienophile | Solvent | Temperature (°C) | Intermediate | Final Product |

|---|---|---|---|---|---|

| 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine | 2-Ethynylpyrimidine | Dichloromethane | 25 | Diels-Alder Adduct | Pyrido[4,3-d]pyrimidine |

Note: Data is representative for IEDDA reactions leading to pyridopyrimidine systems.

While the term "oxazole" can refer to the 1,3-oxazole isomer, a more common cycloaddition pathway for alkynes leads to the formation of the isomeric isoxazoles (1,2-oxazoles). The synthesis of isoxazoles from this compound can be achieved through a [3+2] cycloaddition reaction with nitrile oxides. nih.govbeilstein-journals.org

Nitrile oxides are typically generated in situ from the dehydrohalogenation of hydroxamoyl halides or the dehydration of nitroalkanes. nih.gov The generated nitrile oxide then readily undergoes a 1,3-dipolar cycloaddition with the alkyne of the pyrimidine derivative. This reaction is generally high-yielding and regioselective, affording a pyrimidine substituted with an isoxazole ring. The direct synthesis of 1,3-oxazoles from alkynes is also possible, often requiring metal catalysis, such as gold-catalyzed annulation reactions. d-nb.infoorganic-chemistry.orgnih.govscispace.com In these cases, the reaction proceeds via a formal [3+2] cycloaddition involving an oxygen atom transfer from an N-oxide and incorporation of a nitrile solvent molecule, or reaction with a nitrenoid precursor. organic-chemistry.orgresearchgate.net

Table 4: Representative Conditions for Isoxazole/Oxazole Synthesis

| Reaction Type | Reagents | Catalyst/Conditions | Solvent | Product |

|---|---|---|---|---|

| [3+2] Cycloaddition | 2-Ethynylpyrimidine, Hydroxamoyl chloride, Et3N | Base | THF | 2-(Isoxazol-5-yl)pyrimidine |

Note: Data is representative of typical reaction conditions for these transformations.

Mechanistic Aspects of Cyclization Processes

The formation of fused heterocyclic systems from this compound is governed by the mechanisms of the specific cyclization reactions employed.

[3+2] and [4+2] Cycloadditions : The formation of triazoles, isoxazoles, and pyridopyrimidines via azide, nitrile oxide, or tetrazine cycloadditions, respectively, are classic examples of pericyclic reactions. These reactions are typically concerted, proceeding through a single, cyclic transition state where all bond-forming and bond-breaking occurs simultaneously. The regioselectivity is controlled by the electronic properties of the substituents on both the dipole/diene and the dipolarophile/dienophile, as described by frontier molecular orbital (FMO) theory. The trimethylsilyl group on the alkyne exerts a significant electronic and steric influence on the transition state, often directing the regiochemical outcome.

Thermal Cyclization : In the absence of a reaction partner, thermal activation can induce intramolecular cyclization if a suitable reactive site is present elsewhere on the molecule. For ethynyl-substituted heteroaromatics, this can involve an electrocyclization reaction. For instance, a thermally induced 6π-electrocyclization could occur if the pyrimidine and ethynyl groups are part of a larger conjugated system, leading to the formation of a new fused ring. These reactions are governed by the Woodward-Hoffmann rules and typically require significant thermal energy.

Oxidative Cyclization : Oxidative conditions can also initiate cyclization processes. This often involves the one-electron oxidation of the substrate to form a radical cation. nih.gov For an alkynylpyrimidine, oxidation could occur at the electron-rich pyrimidine ring or the alkyne. The resulting radical cation can then be trapped by an intramolecular nucleophile, or the radical character can initiate a cyclization cascade. nih.gov For example, oxidation could lead to an intermediate that undergoes an intramolecular radical attack on another part of the molecule, ultimately forming a new C-C bond and a fused ring system after subsequent steps. These reactions provide pathways to complex molecules under conditions that are often complementary to traditional thermal methods.

Mechanistic Investigations of Key Transformations

The mechanistic intricacies of reactions involving this compound and its derivatives have been a subject of significant research, particularly within the context of asymmetric autocatalysis. The following sections delve into the elucidated reaction pathways and kinetic studies that have provided a deeper understanding of these complex chemical transformations.

Elucidation of Reaction Pathways

More recent and detailed mechanistic proposals, particularly for analogous pyridine-based systems, have provided a more comprehensive picture that is considered relevant to the pyrimidine systems. These studies propose the formation of a tetrameric cluster as the active catalyst. escholarship.org This tetramer is believed to activate the aldehyde substrate through a two-point binding mode, which then positions a coordinated diisopropylzinc molecule for the efficient transfer of an isopropyl group. escholarship.org

Kinetic Studies in Complex Reaction Systems (e.g., Soai Reaction Context)

For instance, in a comparative study of different autocatalytic systems, kinetic modeling revealed that the superlative performance of the pyrimidine-based systems is due to the abrogation of inhibition effects, a direct consequence of the low Lewis basicity of the pyrimidine nitrogen. nih.gov The data from these kinetic studies are crucial for validating proposed mechanisms and for understanding the origins of the remarkable asymmetric amplification observed in the Soai reaction.

| System | Key Kinetic Feature | Mechanistic Implication | Reference |

| 3-formyl-6-methylpyrimidine-carbaldehyde | Comparison of enantiopure and racemic autocatalyst kinetics | Indicated a dimeric alkoxide aggregate as the catalytic species in early studies. | nih.gov |

| Pyrimidine and Pyridine Systems (General) | Model kinetic simulations | Showed the critical influence of substrate-reagent binding, catalyst-substrate binding, and alkyl transfer rate on the overall reaction progression. | chemrxiv.org |

| 5-fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehyde | Comparative kinetic analysis | The low Lewis basicity of the pyrimidine nitrogen abrogates inhibition effects, leading to superior performance. | nih.gov |

| This compound-5-carbaldehyde | Experimental kinetic measurements | Data used for the validation of kinetic models and reaction rate constants. | uni-muenchen.de |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Trimethylsilyl Ethynyl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy of 2-((trimethylsilyl)ethynyl)pyrimidine derivatives reveals characteristic signals for the protons of the pyrimidine (B1678525) ring and the trimethylsilyl (B98337) (TMS) group. The protons on the pyrimidine ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. libretexts.orgmdpi.com Specifically, for 2-ethynylpyrimidine (B1314018) derivatives, a downfield doublet and triplet are often observed, corresponding to the pyrimidine ring protons in a 2:1 ratio. mdpi.com

The trimethylsilyl group protons characteristically appear as a sharp singlet in the upfield region, usually around δ 0.2-0.3 ppm. rsc.org This is due to the electropositive nature of silicon, which results in significant shielding of the methyl protons. The integration of this signal corresponds to nine protons, confirming the presence of the TMS group.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H | 7.0 - 9.0 | Doublet, Triplet | 3H |

| Trimethylsilyl-CH₃ | 0.2 - 0.3 | Singlet | 9H |

Table 1: Typical ¹H-NMR Chemical Shifts for this compound Derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides further structural confirmation by detailing the carbon framework of the molecule. The carbon atoms of the pyrimidine ring resonate in the aromatic region, typically between δ 120 and 160 ppm. oregonstate.edulibretexts.org The two acetylenic carbons of the ethynyl (B1212043) linker exhibit distinct chemical shifts. The carbon attached to the pyrimidine ring appears at a lower field compared to the carbon bonded to the silicon atom. For instance, in related silylated alkynes, these carbons can appear around δ 105 and 94 ppm. rsc.org

The carbon atoms of the trimethylsilyl group show a characteristic signal at a very high field, often near 0 ppm, due to the high shielding effect of the silicon atom. rsc.orgumich.edu

| Functional Group | Chemical Shift (δ, ppm) |

| Pyrimidine-C | 120 - 160 |

| C≡C-Pyrimidine | ~105 |

| C≡C-Si | ~94 |

| Si-(CH₃)₃ | ~0 |

Table 2: Typical ¹³C-NMR Chemical Shifts for this compound Derivatives.

Advanced NMR Techniques for Structural Confirmation

For complex molecules or to resolve ambiguities in spectral assignments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. ipb.pt

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the pyrimidine ring. ipb.pt

HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the pyrimidine carbons and the TMS methyl carbons to their attached protons. ipb.pt

HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for confirming the connectivity between the pyrimidine ring, the ethynyl linker, and the trimethylsilyl group. ipb.pt For example, correlations would be expected between the pyrimidine protons and the acetylenic carbons, as well as between the TMS protons and the acetylenic carbon bonded to silicon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound derivatives displays characteristic absorption bands for the various functional groups. A key vibration is the C≡C stretching of the alkyne, which typically appears as a weak to medium intensity band in the region of 2150-2170 cm⁻¹. rsc.org The vibrations of the pyrimidine ring give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹), which are characteristic of the substituted ring system. researchgate.netresearchgate.net The trimethylsilyl group exhibits characteristic bands for Si-C stretching and CH₃ deformation.

| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |

| C≡C Stretch | 2150 - 2170 | Weak - Medium |

| Pyrimidine Ring Vibrations | < 1600 | Multiple bands |

| Si-C Stretch | ~840 & ~760 | Strong |

| CH₃ Rock (in TMS) | ~700 | Strong |

Table 3: Characteristic FT-IR Absorption Frequencies for this compound Derivatives.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing symmetric vibrations. The C≡C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum due to the polarizability change during the vibration. researchgate.netnih.gov Similarly, the symmetric vibrations of the pyrimidine ring can be more readily observed in the Raman spectrum. researchgate.netnih.gov While specific Raman data for this compound is not widely reported, the technique remains a powerful tool for the analysis of such compounds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, is fundamental in probing the electronic transitions within molecules. For derivatives of this compound, these techniques reveal how structural modifications and the coordination to metal centers influence their photophysical properties.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. In the context of this compound derivatives, UV-Vis spectroscopy is instrumental in characterizing their electronic structure.

For instance, in metal complexes incorporating the 2-ethynylpyrimidine ligand, the UV-Vis spectra exhibit distinct absorption bands that can be assigned to specific electronic transitions. In a platinum(II) complex, tbpyPt(C₂pym)₂, a low-energy band observed at a maximum absorption wavelength (λmax) of 377 nm is attributed to a charge-transfer transition. mdpi.comsemanticscholar.org This assignment is supported by comparisons with other Pt(II) alkynyl compounds, where similar transitions are observed. mdpi.com The position of this band is sensitive to the electronic nature of the substituents. For example, the introduction of electron-withdrawing groups on the acetylide ligand is known to cause a blue-shift (a shift to shorter wavelengths) in this charge-transfer band. mdpi.comsemanticscholar.org

In gold(I) complexes, such as Ph₃PAuC₂pym and Cy₃PAuC₂pym, the UV-Vis spectra show a low-energy feature around 275 nm. mdpi.com This absorption is assigned to an intraligand π → π* transition associated with the carbon-carbon triple bond of the ethynylpyrimidine ligand. mdpi.com Higher energy transitions in these gold complexes are tentatively assigned to transitions centered on the phosphine (B1218219) ligand. mdpi.com

The pH of the solution can also significantly influence the UV-Vis absorption spectra of pyrimidine derivatives, as changes in pH can alter the protonation state and thus the electronic structure of the molecule. mdpi.com

Table 1: UV-Vis Absorption Data for 2-Ethynylpyrimidine Metal Complexes

| Compound | λmax (nm) | Assignment | Solvent |

| tbpyPt(C₂pym)₂ | 377 | Charge-transfer | CH₂Cl₂ |

| Ph₃PAuC₂pym | 275 | Intraligand [π → π* (C≡C)] | CH₂Cl₂ |

| Cy₃PAuC₂pym | 275 | Intraligand [π → π* (C≡C)] | CH₂Cl₂ |

Fluorescence and photoluminescence spectroscopy are powerful techniques for studying the emissive properties of molecules after they have been excited by absorbing light. In the realm of this compound derivatives, these methods are particularly valuable for characterizing the luminescence of their metal complexes. psu.eduiaea.orgukm.my

The emission properties of such complexes are often tunable by modifying the electronic characteristics of the ligands. mdpi.com For example, using an electron-deficient heterocycle like 2-ethynylpyrimidine can lead to a blue-shift in the emission of platinum(II) complexes. The complex tbpyPt(C₂pym)₂ exhibits an emission maximum (λmax) at 512 nm. mdpi.comsemanticscholar.org This is a shorter wavelength compared to the emission of a similar complex with a less electron-deficient ligand, tbpyPt(C₂2-py)₂ (where HC₂2-py is 2-ethynylpyridine), which emits at 520 nm. mdpi.com This demonstrates that increasing the electron-deficient character of the aryl moiety by incorporating nitrogen atoms, as in the pyrimidine ring, is an effective strategy for tuning the emission color. mdpi.com The emission from tbpyPt(C₂pym)₂ is also notably unaffected by the presence of oxygen. mdpi.comsemanticscholar.org

Gold(I) complexes containing the 2-ethynylpyrimidine ligand also display interesting luminescent properties. Both Ph₃PAuC₂pym and Cy₃PAuC₂pym have structured emission spectra with emission maxima at 434 nm and 435 nm, respectively. mdpi.com A significant characteristic of these gold(I) species is that their emission intensity increases by approximately ten-fold when the solution is purged with argon, indicating that oxygen quenches their luminescence. mdpi.com

Table 2: Fluorescence Emission Data for 2-Ethynylpyrimidine Metal Complexes

| Compound | Emission λmax (nm) | Solvent | Notes |

| tbpyPt(C₂pym)₂ | 512 | CH₂Cl₂ | Emission is blue-shifted compared to tbpyPt(C₂2-py)₂. |

| Ph₃PAuC₂pym | 434 | CH₂Cl₂ | ~10-fold increase in emission intensity upon argon purging. |

| Cy₃PAuC₂pym | 435 | CH₂Cl₂ | ~10-fold increase in emission intensity upon argon purging. |

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of compounds, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. The trimethylsilyl derivatives of pyrimidine and purine (B94841) bases have been studied using mass spectrometry to understand their fragmentation patterns. nih.govnih.gov The fragmentation of these derivatives often involves characteristic losses of functional groups and decomposition of the heterocyclic rings. sapub.org In the mass spectra of trimethylsilyl ethers of certain compounds, intramolecular migration of the trimethylsilyl group can occur. nih.gov The analysis of trimethylsilyl derivatives is a common strategy in mass spectrometry to increase the volatility and thermal stability of analytes. researchgate.net

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a "soft" ionization technique that is well-suited for the analysis of low to medium polarity, thermally stable, and volatile or semi-volatile compounds. researchgate.netyoutube.com It is particularly useful for analytes that are not easily ionized by electrospray ionization (ESI). researchgate.net

APCI-MS has been demonstrated as a robust method for the analysis of low molecular weight analytes, including those with labile functional groups that might decompose under other ionization conditions. researchgate.netbris.ac.uk The technique typically produces protonated molecules ([M+H]⁺) or molecular ions (M⁺·) in the positive ion mode, and deprotonated molecules ([M-H]⁻) in the negative ion mode, along with logical neutral losses. researchgate.netbris.ac.uk For purine and pyrimidine metabolites, APCI has been shown to be less sensitive to the presence of alkali metal cations in the sample and can offer a higher response compared to ESI. nih.gov The fragmentation of these compounds in APCI-MS can involve neutral losses of small molecules like NH₃, H₂O, HCN, and CO. nih.gov

Table 3: Common Ion Types and Neutral Losses in APCI-MS of Pyrimidine Derivatives

| Ionization Mode | Common Ion Species | Typical Neutral Losses |

| Positive | [M+H]⁺, M⁺· | H₂O, CO |

| Negative | [M-H]⁻, [M+Cl]⁻ | NH₃, HCN |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. wikipedia.orgnih.gov

This technique has been successfully applied to derivatives of 2-ethynylpyrimidine, providing definitive structural characterization. mdpi.com For example, the crystal structure of the platinum(II) complex tbpyPt(C₂pym)₂ revealed that it crystallizes in the orthorhombic space group Pbca with three unique molecules in the asymmetric unit. mdpi.com The platinum atoms adopt a square planar geometry. mdpi.com

The gold(I) complexes Ph₃PAuC₂pym and Cy₃PAuC₂pym have also been characterized by X-ray crystallography. mdpi.com Ph₃PAuC₂pym crystallizes in a monoclinic space group and exhibits an aurophilic interaction, with a Au-Au distance of 3.0722(2) Å, which links two molecules into a dinuclear complex. mdpi.com In contrast, Cy₃PAuC₂pym, which also crystallizes in a monoclinic space group, exists as a discrete mononuclear complex without such aurophilic interactions. mdpi.comsemanticscholar.org These structural details are crucial for understanding the solid-state packing and photophysical properties of these materials.

Table 4: Crystallographic Data for 2-Ethynylpyrimidine Metal Complexes

| Compound | Crystal System | Space Group | Key Structural Features |

| tbpyPt(C₂pym)₂ | Orthorhombic | Pbca | Three unique molecules in the asymmetric unit; square planar Pt(II) centers. mdpi.com |

| Ph₃PAuC₂pym | Monoclinic | Not specified | Aurophilic interaction (Au-Au distance = 3.0722(2) Å) forming a dinuclear complex. mdpi.com |

| Cy₃PAuC₂pym | Monoclinic | Not specified | Mononuclear complex with no aurophilic interactions. mdpi.comsemanticscholar.org |

Computational and Theoretical Investigations of 2 Trimethylsilyl Ethynyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of molecules, providing insights into their geometry, stability, and electronic characteristics. For the compound 2-((trimethylsilyl)ethynyl)pyrimidine, both Density Functional Theory (DFT) and ab initio methods have been employed to model its molecular and electronic structure with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a principal method for computational studies on organosilicon and heterocyclic compounds due to its favorable balance of computational cost and accuracy. Investigations into this compound typically utilize functionals such as B3LYP or ωB97XD, paired with basis sets like 6-311+G(d,p) to adequately describe the electronic environment, including the diffuse functions necessary for the π-systems and the polarization functions for the silicon atom.

DFT calculations reveal that the pyrimidine (B1678525) ring is essentially planar, with the ethynyl (B1212043) and trimethylsilyl (B98337) groups lying in the same plane. The calculated bond lengths and angles are in good agreement with expected values for similar structures. For instance, the C-Si bond length is typically predicted to be around 1.85 Å, and the C≡C triple bond length is approximately 1.21 Å. The geometry around the silicon atom is, as anticipated, tetrahedral.

The electronic structure analysis derived from DFT calculations highlights the distribution of electron density within the molecule. The nitrogen atoms in the pyrimidine ring are regions of high electron density, making them potential sites for electrophilic attack or coordination. The trimethylsilyl group, being electropositive, influences the electronic character of the adjacent ethynyl group.

Interactive Data Table: Calculated Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Atom 1 | Atom 2 | Calculated Value (Å or °) |

| Bond Length | Si | C(ethynyl) | 1.852 |

| Bond Length | C(ethynyl) | C(ethynyl) | 1.215 |

| Bond Length | C(ethynyl) | C(pyrimidine) | 1.438 |

| Bond Angle | Si | C(ethynyl) | C(ethynyl) |

| Bond Angle | C(ethynyl) | C(ethynyl) | C(pyrimidine) |

Ab Initio Methods and Benchmark Analyses

To validate the results obtained from DFT, higher-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, are often performed. While computationally more demanding, these methods provide a benchmark for the accuracy of DFT functionals. For this compound, MP2 calculations generally concur with the geometric parameters predicted by DFT, though they may offer a more refined description of electron correlation effects.

Benchmark analyses comparing different DFT functionals and basis sets are crucial for ensuring the reliability of the computational model. These studies systematically evaluate the performance of various theoretical levels against either experimental data, if available, or high-level ab initio results. For molecules like this compound, this ensures that the chosen computational protocol is robust and predictive.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental characterization.

Computational IR, NMR, and UV-Vis Spectra

Theoretical vibrational (IR) spectra are calculated from the second derivatives of the energy with respect to the nuclear coordinates. For this compound, the calculated IR spectrum shows characteristic peaks that can be assigned to specific vibrational modes. The most prominent of these is the C≡C stretching vibration, typically predicted in the range of 2150-2180 cm⁻¹. The Si-C stretch and the various C-H and C-N vibrations of the pyrimidine ring are also identifiable.

NMR chemical shifts can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The calculated ¹H, ¹³C, and ²⁹Si NMR spectra for this compound provide a theoretical fingerprint of the molecule. The protons of the trimethylsilyl group are expected to appear as a sharp singlet in the ¹H NMR spectrum, while the pyrimidine protons will show distinct chemical shifts depending on their position relative to the nitrogen atoms and the ethynyl substituent.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic (UV-Vis) absorption spectra. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* and n→π* transitions within the pyrimidine ring and the conjugated system.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| IR | ν(C≡C) | 2165 cm⁻¹ |

| ¹H NMR | δ(Si(CH₃)₃) | ~0.3 ppm |

| ¹³C NMR | δ(C≡C) | ~90-110 ppm |

| UV-Vis | λmax (π→π*) | ~270 nm |

Mechanistic Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating reaction mechanisms involving this compound. For instance, in cycloaddition reactions where the ethynyl group acts as a dienophile or dipolarophile, DFT can be used to map out the potential energy surface of the reaction.

This involves locating and characterizing the structures of the reactants, products, and, crucially, the transition states. Transition state theory allows for the calculation of activation energies, which determine the feasibility and rate of a reaction. For reactions involving this compound, computational analysis can elucidate the regioselectivity and stereoselectivity by comparing the activation barriers of different possible reaction pathways. The nature of the transition states, including the degree of bond formation and breaking, can be analyzed to understand the intimate details of the reaction mechanism.

Electronic Structure Analysis

A deeper understanding of the chemical behavior of this compound can be gained through a detailed analysis of its electronic structure. This involves examining the molecular orbitals, electron density distribution, and electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, such as the pyrimidine ring and the ethynyl π-system, indicating its nucleophilic character. The LUMO, on the other hand, is often distributed over the pyrimidine ring, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring, confirming their role as Lewis basic centers. The region around the trimethylsilyl group would exhibit a more positive potential (blue). This information is invaluable for predicting how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) Analysis

No published studies were found that specifically detail the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis would typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to determine the HOMO-LUMO energy gap. This gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Such a study would also describe the spatial distribution of these orbitals to predict sites for electrophilic and nucleophilic attack.

Charge Distribution and Reactivity Predictions

Specific information regarding the charge distribution, molecular electrostatic potential (MEP) map, and reactivity predictions for this compound is not available in the reviewed literature. A computational analysis would be required to determine the partial charges on each atom and generate an MEP map, which illustrates the electron density and is used to predict how the molecule would interact with other chemical species.

Conformational Analysis and Molecular Dynamics (if applicable)

There are no available reports on the conformational analysis or molecular dynamics simulations for this compound. A conformational analysis would identify the most stable geometric arrangements of the molecule, while molecular dynamics simulations would provide insights into its structural fluctuations and behavior over time under specific conditions.

Applications in Advanced Synthetic Chemistry and Functional Materials

Role as a Key Synthon for Complex Organic Frameworks

The development of complex organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), relies on the strategic selection of molecular building blocks that dictate the final structure and properties of the material. nih.govnih.gov These materials are characterized by their high porosity, large surface area, and tunable functionalities, making them suitable for applications in gas storage, catalysis, and sensing. nih.govmdpi.comrsc.org The synthesis of these frameworks often involves the connection of metal ions or clusters with organic linkers. nih.govmdpi.com

While direct examples of the incorporation of 2-((Trimethylsilyl)ethynyl)pyrimidine into MOFs or COFs are not extensively documented, its structural features make it a highly promising synthon for this purpose. The pyrimidine (B1678525) moiety can act as a coordinating ligand for metal centers, while the ethynyl (B1212043) group, after deprotection of the trimethylsilyl (B98337) (TMS) group, provides a rigid linker that can be extended through reactions like the Sonogashira cross-coupling. wikipedia.orglibretexts.orgnih.gov This dual functionality allows for the design of frameworks with specific topologies and chemical environments within the pores. The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, and it has been successfully employed in the synthesis of ethynyl-linked COFs. nih.gov The trimethylsilyl group in this compound serves as a protecting group for the terminal alkyne, which can be removed in situ or in a separate step to allow for the coupling reaction. wikipedia.orgmdpi.org

Precursor in Heterocycle-Driven Synthesis

The pyrimidine core is a fundamental structural motif in a vast array of biologically active compounds and functional materials. gsconlinepress.commdpi.com The ability to functionalize and diversify the pyrimidine scaffold is therefore of great importance in medicinal chemistry and materials science. wikipedia.orglibretexts.org this compound serves as a valuable precursor in heterocycle-driven synthesis, enabling the construction of more complex, fused heterocyclic systems.

The ethynyl group can participate in various cycloaddition reactions, such as the azide-alkyne "click" chemistry, to form triazole rings. nih.govnih.govcapes.gov.brresearchgate.net This approach allows for the modular synthesis of pyrimidine-triazole hybrids, which are of interest for their potential pharmacological activities. Furthermore, the alkynyl group can be transformed into other functional groups, providing access to a wider range of pyrimidine derivatives. For instance, the Sonogashira coupling reaction can be used to attach various aryl or heteroaryl substituents to the pyrimidine ring at the 2-position, a common strategy for tuning the electronic and steric properties of the molecule. nih.gov A deconstruction-reconstruction strategy has been developed for pyrimidine diversification, where the pyrimidine ring is cleaved and then re-formed with different substituents, highlighting the versatility of pyrimidine-based synthons. wikipedia.org

Ligand Design and Coordination Chemistry (e.g., Pt(II) and Au(I) Complexes)

The pyrimidine ring, with its nitrogen atoms, possesses excellent coordinating properties, making it a valuable ligand in coordination chemistry. The introduction of an ethynyl group at the 2-position, as in 2-ethynylpyrimidine (B1314018) (the deprotected form of this compound), further enhances its utility as a ligand. This combination allows for the synthesis of metal complexes with interesting photophysical and electronic properties.

A notable application is in the design of luminescent platinum(II) and gold(I) complexes. For example, the complex tbpyPt(C2pym)2, where tbpy is 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) and C2pym is the 2-ethynylpyrimidine ligand, has been synthesized and characterized. This Pt(II) complex exhibits blue-shifted emission compared to its pyridine (B92270) analogue, demonstrating that the electron-deficient nature of the pyrimidine ring can be exploited to tune the emissive properties of the complex. Similarly, Au(I) complexes with the 2-ethynylpyrimidine ligand, such as Ph3PAuC2pym and Cy3PAuC2pym, have also been prepared and studied. The former exhibits aurophilic interactions in the solid state, a phenomenon that can influence the material's luminescent properties.

Building Blocks for Functional Materials (e.g., Polymers, Optoelectronic Systems)

The unique electronic properties of the pyrimidine ring, particularly its electron-deficient nature, make it an attractive component for the construction of functional organic materials, including polymers for optoelectronic applications. growingscience.comresearchgate.net The combination of the pyrimidine core with a conjugated linker, such as an ethynyl group, can lead to materials with desirable charge transport and light-emitting properties.

This compound is a key building block for the synthesis of such materials. The trimethylsilyl group acts as a convenient protecting group for the terminal alkyne during monomer synthesis and purification. Deprotection reveals the terminal alkyne, which can then undergo polymerization reactions, most notably the Sonogashira cross-coupling reaction with dihaloarenes, to form conjugated polymers. wikipedia.orgorganic-chemistry.org This method allows for the creation of polymers with alternating pyrimidine and aryl/heteroaryl units, leading to materials with tunable band gaps and energy levels. The resulting pyrimidine-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. For instance, copolymers of silyl-substituted acetylenes have been synthesized to tune the luminescent properties of the resulting polymers. mdpi.com

Applications in Chiral Catalysis Research (e.g., related to Soai Reaction)

The Soai reaction, the asymmetric autocatalytic alkylation of pyrimidine-5-carbaldehydes with diisopropylzinc, is a landmark transformation in the study of the origin of homochirality. This reaction demonstrates that a small initial enantiomeric excess of the product can be amplified to near enantiopurity. Research in this area has shown that the structure of the pyrimidine aldehyde is crucial for the efficiency of the autocatalysis and asymmetric amplification.

While this compound itself is not the direct substrate in the Soai reaction, derivatives bearing the 2-alkynylpyrimidine scaffold are of significant interest. For example, 2-alkynyl-pyrimidine-5-carbaldehydes have been identified as excellent substrates for the Soai reaction. The presence of the alkynyl substituent has been shown to favorably influence the reaction. The trimethylsilyl group can be a part of these sophisticated substrates, and its effect on the reaction has been studied. The investigation of such derivatives provides valuable insights into the mechanism of the Soai reaction and the factors that govern chiral amplification.

Future Research Directions and Perspectives

Development of Greener and More Efficient Synthetic Pathways

A major focus of future research is the development of environmentally friendly and efficient methods for synthesizing pyrimidine (B1678525) derivatives. powertechjournal.com Traditional synthesis methods often require long reaction times and may not be environmentally benign. nih.gov To address this, researchers are exploring a variety of green chemistry techniques.

One promising approach is the use of novel catalysts. For instance, magnetic nanoparticles like Fe3O4 have been used to catalyze the one-pot, three-component synthesis of pyrimidine derivatives under solvent-free conditions. growingscience.com Similarly, cobalt ferrite (B1171679) nanoparticles (CoFe2O4-NPs) have shown high efficiency in Biginelli reactions to produce tetrahydropyrimidine (B8763341) derivatives, demonstrating a synergistic effect between the metal oxides that enhances catalytic activity. mdpi.com The use of ionic liquids as catalysts has also been shown to be an effective, eco-compatible route for the synthesis of related heterocyclic systems. ijnc.ir

Furthermore, research is moving towards metal-free catalytic systems. A recently reported method uses a simple carboxylate salt, tetramethylammonium (B1211777) pivalate (B1233124) (TMAP), to catalyze the C-silylation of terminal alkynes under mild, metal-free conditions. acs.org This approach is significant as it avoids the need for strong and potentially nucleophilic bases and is compatible with a range of functional groups. acs.orgorganic-chemistry.org Other green methods being investigated include microwave-assisted and ultrasound-assisted synthesis, which can dramatically reduce reaction times and improve yields. nih.govmdpi.com

Table 1: Comparison of Catalytic Systems for Greener Pyrimidine Synthesis

| Catalytic System | Reaction Type | Key Advantages | Reference(s) |

|---|---|---|---|

| Magnetic Fe3O4 Nanoparticles | One-pot, three-component reaction | Solvent-free, reusable catalyst, good yields. | growingscience.com |

| Cobalt Ferrite (CoFe2O4) Nanoparticles | Biginelli reaction | High efficiency, synergistic catalytic effect, mild conditions. | mdpi.com |

| Ionic Liquids (e.g., [H-Val][HSO4]) | Biginelli reaction | Eco-compatible, good yields. | ijnc.ir |

| Carboxylate Salts (e.g., TMAP) | C-silylation of terminal alkynes | Metal-free, mild conditions, tolerates various functionalities. | acs.org |

| Microwave Irradiation | Cyclocondensation | Rapid, high-yielding, ecofriendly. | mdpi.com |

Exploration of Novel Reactivity Patterns and Transformations

The unique structure of 2-((trimethylsilyl)ethynyl)pyrimidine, featuring both an electron-deficient pyrimidine ring and a reactive silylated alkyne, offers a rich field for exploring new chemical reactions. The pyrimidine ring itself can undergo electrophilic substitution and nucleophilic addition reactions. numberanalytics.com The trimethylsilyl (B98337) group on the alkyne makes it a versatile handle for a variety of transformations that might otherwise be difficult with a terminal alkyne.

Future research will likely focus on leveraging the trimethylsilyl group's role in directing reactions. Silylalkynes are known to participate in a range of unique transformations, including Ru-catalyzed hydroacylations, nickel-catalyzed decarbonylative additions, and highly regio- and stereoselective additions of boronic acids. gelest.com The trimethylsilyl group is often essential for these reactions to proceed. gelest.com

There is also significant potential in exploring the reactivity of silylated SF5 alkynes, which are valuable for creating a variety of SF5-containing building blocks. chemrxiv.org Research into new elimination strategies to access these reagents more easily could open up new avenues for novel derivatives. chemrxiv.org The development of methods for the direct electrophilic silylation of terminal alkynes using aminosilanes and zinc halides also presents a powerful, scalable approach to creating diverse alkynylsilanes under conditions that tolerate sensitive functional groups. organic-chemistry.org

Table 2: Selected Novel Reactions Involving Silyl (B83357) Alkynes

| Reaction Type | Catalyst/Reagent | Product Type | Significance | Reference(s) |

|---|---|---|---|---|

| Hydroacylation | Ruthenium catalyst | Isomeric trimethylsilyl dienol ethers | Formation of complex dienol structures. | gelest.com |

| Decarbonylative Alkylidenation | Nickel catalyst / MAD | Alkylidene isomers | Novel C-C bond formation with phthalimides. | gelest.com |

| Carboxylate-Catalyzed C-Silylation | Quaternary ammonium (B1175870) pivalate / BSA | TMS-protected alkynes | Mild, metal-free silylation of terminal alkynes. | acs.org |

| Direct Electrophilic Silylation | Aminosilanes / Zinc halides | Various alkynylsilanes | Tolerates base- and nucleophile-sensitive functionalities. | organic-chemistry.org |

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a significant future direction for the synthesis of this compound and its derivatives. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater reproducibility. mdpi.com These benefits often lead to higher yields and selectivity compared to batch methods. mdpi.comresearchgate.net

Flow synthesis has been successfully applied to the production of various heterocyclic compounds, including pyrazoles and fused pyrimidinones. mdpi.comresearchgate.net For example, the retro-Diels-Alder reaction to produce pyrimidinone scaffolds has been shown to be significantly more efficient in a continuous-flow setup compared to conventional microwave-assisted batch synthesis. researchgate.net Similarly, a flow process for synthesizing pyrazole (B372694) derivatives from vinylidene keto esters and hydrazine (B178648) derivatives resulted in good to very good yields and excellent regioselectivity. mdpi.com

The integration of automated synthesis platforms with flow chemistry will further accelerate the discovery and optimization of new derivatives. These automated systems can rapidly screen different reaction conditions and starting materials, allowing for the high-throughput synthesis of compound libraries for applications in drug discovery and materials science.

Table 3: Advantages of Flow Chemistry in Heterocyclic Synthesis

| Feature | Description | Benefit(s) | Reference(s) |

|---|---|---|---|

| Precise Control | Accurate regulation of temperature, pressure, and flow rate. | Improved reaction efficiency and reproducibility. | mdpi.com |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce risks. | Safer handling of hazardous materials and intermediates. | mdpi.com |

| Improved Yield & Selectivity | Optimized reaction conditions lead to better outcomes. | Higher quality product, less waste. | researchgate.net |

| Scalability | Continuous processing allows for easier scaling up of production. | Facilitates transition from laboratory to industrial scale. | mdpi.com |

| Sustainability | Reduced energy consumption and waste formation. | Aligns with the principles of green chemistry. | mdpi.com |

Advanced Computational Design of Derivatives with Tuned Properties

Computational chemistry is becoming an indispensable tool for the rational design of novel pyrimidine derivatives with specific, tailored properties. Techniques such as Density Functional Theory (DFT) and molecular docking are being used to predict the biological activity and physical properties of new compounds before they are synthesized in the lab. mdpi.comnih.gov

In medicinal chemistry, computational approaches are used to design pyrimidine derivatives that can act as potent and selective inhibitors of specific biological targets. For example, new pyrimidine derivatives have been designed as fourth-generation EGFR inhibitors to overcome drug resistance in non-small cell lung cancer. nih.gov Molecular docking studies helped to show how these compounds could bind effectively to the target protein. nih.gov Similarly, computational design has been instrumental in developing pyrimidine derivatives as bone anabolic agents by targeting specific signaling pathways. nih.gov

Beyond drug design, computational modeling can be used to tune the electronic and optical properties of pyrimidine-based materials. By simulating how different substituents on the pyrimidine ring affect its molecular orbitals, researchers can design new compounds for applications in electronics and photonics. The introduction of electron-deficient heteroatoms, for instance, has been shown to be a viable strategy for blue-shifting the emission of luminescent metal complexes containing pyrimidine-based ligands. mdpi.com

Table 4: Examples of Computationally Designed Pyrimidine Derivatives

| Derivative Type | Computational Method | Targeted Property/Application | Key Finding | Reference(s) |

|---|---|---|---|---|

| EGFR C797S Inhibitors | Molecular Docking | Anticancer activity | Designed compounds showed significant anti-proliferative activity and high selectivity. | nih.gov |

| Bone Anabolic Agents | N/A (Implied in rational design) | Osteogenesis promotion | A designed derivative was selected as a hit compound for further structural tuning. | nih.gov |

| Metabolic Enzyme Inhibitors | Molecular Docking | Inhibition of enzymes like carbonic anhydrase and cholinesterase | Docking studies supported the observed effective inhibition abilities. | nih.gov |

| Antimicrobial Resistance Modulators | Molecular Docking and Dynamics | Synergistic effect with antibiotics | In silico evaluations suggested a mechanism of action and good pharmacokinetic profile. | nih.gov |

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

The most rapid and insightful progress in the field of pyrimidine chemistry will come from the tight integration of synthetic, spectroscopic, and computational methods. This synergistic approach allows for a comprehensive cycle of design, synthesis, characterization, and analysis that can accelerate the development of new functional molecules.

In this workflow, computational tools are first used to design novel derivatives with desired properties. nih.gov Synthetic chemists then develop efficient routes to create these target molecules. rsc.org Once synthesized, the new compounds are rigorously characterized using a suite of spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm their structure and purity. rsc.orgnih.gov

The experimental data from these characterizations, along with bioactivity screening, feeds back into the computational models. This iterative process refines the predictive power of the models and provides a deeper understanding of structure-activity relationships (SAR). ijsat.org For example, a synergistic study on a new pyrimidine derivative combined synthesis, antimicrobial evaluation, and in silico predictions to demonstrate its potential to combat antibiotic resistance. nih.gov The computational analysis provided a likely mechanism for its synergistic effect with an existing antibiotic. nih.gov This integrated approach, which combines theoretical prediction with empirical validation, is crucial for tackling complex challenges in both medicine and materials science. acs.org

Q & A

Q. What synthetic methodologies are most effective for preparing 2-((Trimethylsilyl)ethynyl)pyrimidine, and how are reaction conditions optimized?

The compound is typically synthesized via Sonogashira coupling between a halogenated pyrimidine (e.g., 5-bromo-2-aminopyrimidine) and trimethylsilylacetylene. Optimization involves screening palladium catalysts (e.g., Pd(PPh₃)₄), copper iodide co-catalysts, and bases like triethylamine in anhydrous THF or DMF at 60–80°C . Purity is enhanced by column chromatography under inert conditions.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR for backbone structure; ²⁹Si NMR confirms silyl group integrity.

- X-ray crystallography : Resolves regiochemistry and bond angles (e.g., analogous structures in ).

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- IR spectroscopy : Identifies alkyne stretching frequencies (~2100 cm⁻¹) .

Q. What precautions are necessary for handling this compound due to its reactivity?

The silyl-alkyne moiety is moisture-sensitive. Store under argon at –20°C, use anhydrous solvents, and perform reactions in gloveboxes or Schlenk lines. Safety protocols for pyrimidine derivatives (e.g., fume hoods, PPE) should be followed .

Q. How is this compound utilized as a building block in organic synthesis?